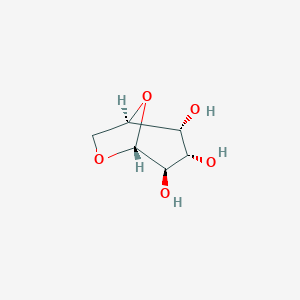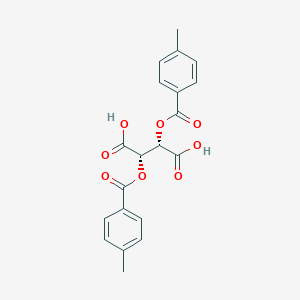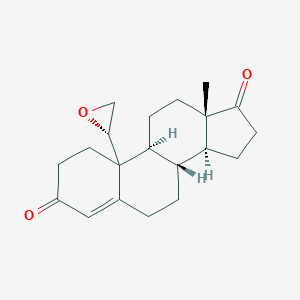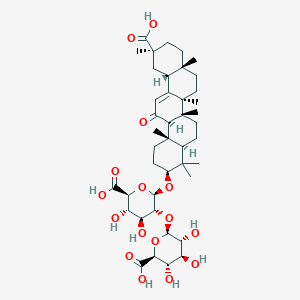
Ethyl 8-oxo-8-phenyloctanoate
Overview
Description
Ethyl 8-oxo-8-phenyloctanoate, also known as this compound, is a useful research compound. Its molecular formula is C16H22O3 and its molecular weight is 262.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biocatalysis for Drug Synthesis : It serves as a substrate for biocatalysts with high R-enantioselectivity for efficient reduction, enabling the industrial biosynthesis of (R)-HPBE, a significant intermediate for angiotensin-converting enzyme inhibitors used to treat hypertension (Su et al., 2020).
Intermediate in Antihypertensive Drug Production : Ethyl (R)-2-hydroxy-4-phenylbutanoate, a derivative, is a useful intermediate for anti-hypertension drugs and can be produced with high yield and purity, suggesting its potential in pharmaceutical manufacturing (Oda et al., 1998).
Esterification and Alcohol Resolution : S-ethyl thiooctanoate, a related compound, effectively shifts equilibrium towards esterification in secondary alcohol resolution, leading to high enantiomeric excesses and efficient conversion to esterified alcohols, indicating its role in chemical synthesis processes (Frykman et al., 1993).
Micellar Behavior Study : Investigations into the micelle-formation process of sodium 8-phenyloctanoate (a similar compound) have provided insights into the behavior of such molecules in micellar systems, which is essential for understanding various chemical and biological processes (Landry et al., 2007).
Photochemical Reactions : Research into the photochemical reactions of related compounds, like ethyl 3-oxo-2,4-diphenylbutanoate, has contributed to understanding radical recombination processes, which are crucial in photophysics and photochemistry (Yoshioka et al., 1982).
Surfactant Behavior Study : The study of sodium 8-phenyloctanoate's micellization process with alcohols contributes to the broader understanding of anionic surfactant/alcohol systems, which has implications in various industrial and biochemical applications (Landry & Marangoni, 2008).
Properties
IUPAC Name |
ethyl 8-oxo-8-phenyloctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-2-19-16(18)13-9-4-3-8-12-15(17)14-10-6-5-7-11-14/h5-7,10-11H,2-4,8-9,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKVVZAGGMULBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448934 | |
| Record name | ETHYL 8-OXO-8-PHENYLOCTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103187-95-7 | |
| Record name | ETHYL 8-OXO-8-PHENYLOCTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















